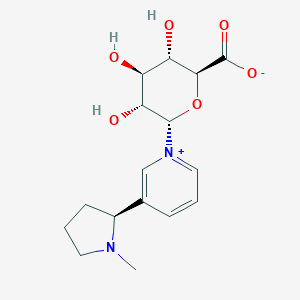![molecular formula C12H15N5O2 B233325 [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol CAS No. 140440-40-0](/img/structure/B233325.png)
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol, also known as AMPH, is a molecule that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol is a structural analog of adenosine, which allows it to interact with adenosine receptors. It has been shown to bind to the A1 and A2A adenosine receptors, leading to the activation of various signaling pathways. [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has also been shown to inhibit the activity of various enzymes involved in nucleotide metabolism, such as adenosine deaminase.
Biochemical and Physiological Effects:
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, which are important signaling molecules in the body. Additionally, [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol in lab experiments is its versatility. It can be used as a substrate for various enzymes and as a tool to study protein-protein interactions. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol is its cost, as it can be expensive to synthesize in large quantities.
将来の方向性
There are several future directions for research on [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol. One potential area of research is the development of new synthetic methods for [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol in fields such as drug discovery and cancer research. Further investigation into the mechanism of action of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol and its effects on signaling pathways could also lead to new insights into cellular processes. Finally, the use of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol as a fluorescent probe could be further explored to develop new methods for studying protein-protein interactions.
合成法
The synthesis of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol involves the reaction of 6-chloropurine with (1R,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl)methanol in the presence of a base such as potassium carbonate. This reaction results in the formation of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol, which can be purified through various methods such as column chromatography.
科学的研究の応用
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been extensively studied for its potential applications in various research fields. One of the most significant applications is in the field of nucleotide metabolism, where it has been used as a substrate for enzymes such as adenosine deaminase. It has also been used as a tool in the study of RNA editing and splicing. Additionally, [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been used as a fluorescent probe to study protein-protein interactions.
特性
CAS番号 |
140440-40-0 |
|---|---|
製品名 |
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
分子式 |
C12H15N5O2 |
分子量 |
261.28 g/mol |
IUPAC名 |
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,9-/m0/s1 |
InChIキー |
ZGCLIXGLQFSZRB-YIZRAAEISA-N |
異性体SMILES |
C1=C[C@@H]([C@@H]([C@@H]1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
同義語 |
9-(c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl)-9H-adenine BOHMe-cp-adenine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



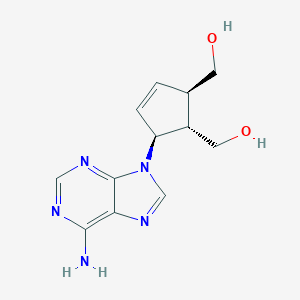
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
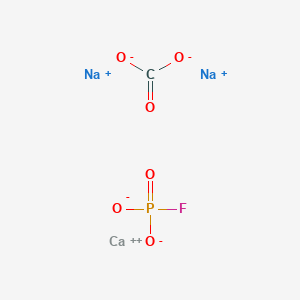
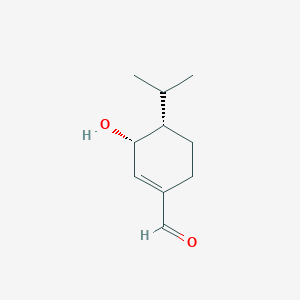
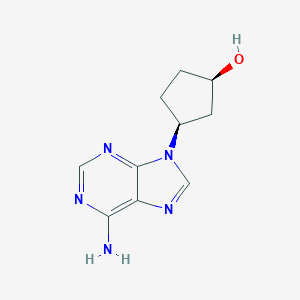
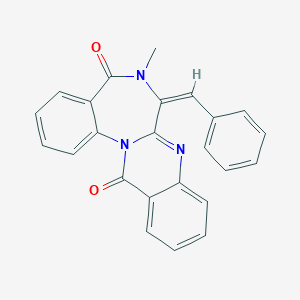
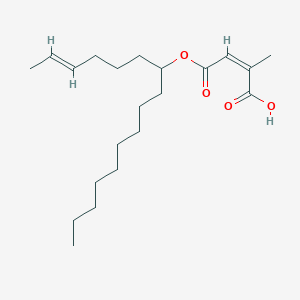
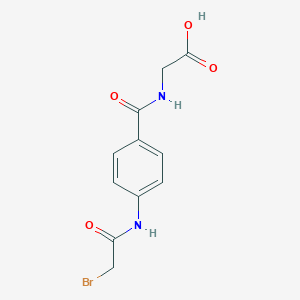
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
